4-(diethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
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Description
4-(diethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H23N3O4S2 and its molecular weight is 433.54. The purity is usually 95%.
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Biological Activity
4-(Diethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzamide structure substituted with diethylsulfamoyl and an ethoxy-benzothiazole moiety, which may contribute to its unique biological properties.
- IUPAC Name : this compound
- Molecular Formula : C18H19N3O4S
- Molecular Weight : 405.5 g/mol
- CAS Number : 321555-62-8
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, while the benzothiazole moiety may enhance the compound's affinity for certain biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving apoptosis and cell cycle arrest. The specific compound's ability to modulate pathways related to EGFR and HER-2 has been highlighted as a critical factor in its anticancer efficacy .
Antimicrobial Activity
Sulfonamide compounds are traditionally recognized for their antimicrobial properties. The diethylsulfamoyl group in this compound may contribute to its effectiveness against various bacterial strains. Studies have demonstrated that related compounds exhibit strong antibacterial and antifungal activities, suggesting that this compound could potentially serve as a lead structure for developing new antimicrobial agents .
Study 1: Anticancer Efficacy
A study focused on the synthesis and evaluation of benzothiazole derivatives found that compounds with similar structures to this compound showed promising results in inhibiting cancer cell growth. In vitro assays revealed that these compounds induced apoptosis in breast cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) levels .
Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial potential of several benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited superior activity compared to standard antibiotics, emphasizing the potential of this class of compounds in treating infections caused by resistant bacterial strains .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-4-23(5-2)29(25,26)16-10-7-14(8-11-16)19(24)22-20-21-17-12-9-15(27-6-3)13-18(17)28-20/h7-13H,4-6H2,1-3H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITCECHSCGFVLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.